Diisopropyl diethylcarbamoylphosphonate
Description
Diisopropyl diethylcarbamoylphosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to two isopropyl groups, one diethylcarbamoyl group, and an oxygen atom. Organophosphorus compounds are widely studied for their roles as enzyme inhibitors, chemical warfare agents, and intermediates in organic synthesis. The diethylcarbamoyl moiety in this compound likely acts as a leaving group, influencing its reactivity and biological activity compared to fluorophosphate or chloridate analogs .
Properties
Molecular Formula |
C11H24NO4P |
|---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
1-di(propan-2-yloxy)phosphoryl-N,N-diethylformamide |
InChI |
InChI=1S/C11H24NO4P/c1-7-12(8-2)11(13)17(14,15-9(3)4)16-10(5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
HWXJNHWOYQIWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)P(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl (diethylamino)carbonylphosphonate typically involves the reaction of diisopropyl phosphite with diethylamine and a suitable carbonyl source. One common method is the Arbuzov reaction, where diisopropyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate compound . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of diisopropyl (diethylamino)carbonylphosphonate may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure autoclaves and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl (diethylamino)carbonylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diisopropyl (diethylamino)carbonylphosphonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diisopropyl (diethylamino)carbonylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby blocking their catalytic functions . This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Diisopropyl Fluorophosphate (DFP)
- Structure and Reactivity: DFP (C₆H₁₄FO₃P) features a fluorine atom as the leaving group, whereas diisopropyl diethylcarbamoylphosphonate replaces fluorine with a diethylcarbamoyl group (C₅H₁₀NO₂).
- Enzyme Inhibition : DFP irreversibly inhibits cholinesterases by phosphorylating the active site serine residue, releasing HF. In contrast, the diethylcarbamoyl group may form a more stable adduct, though evidence for this specific compound is lacking. Studies on DFP show stoichiometric inhibition of α-chymotrypsin and acetylcholinesterase .
- Toxicity and Solubility : DFP is highly toxic (LD₅₀ in mammals < 1 mg/kg) and soluble in organic solvents but poorly in water. The diethylcarbamoyl variant may exhibit lower acute toxicity due to reduced reactivity, though this requires experimental validation .
Diisopropyl Methylphosphonate (DIMP)
- Physical Properties : DIMP (C₇H₁₇O₃P) shares the diisopropyl phosphonate backbone but substitutes the carbamoyl group with a methyl group. It is less reactive than DFP and primarily used as a simulant for chemical warfare agents. Its hydrolysis rate is slower than DFP’s, suggesting that diethylcarbamoylphosphonate may also hydrolyze more slowly than fluorophosphates .
- Applications : DIMP’s low volatility (vapor pressure: 0.1 mmHg at 25°C) and stability make it suitable for environmental testing. The diethylcarbamoyl analog could serve similar roles but with enhanced persistence due to the carbamate group .
Diisopropyl Phosphorochloridate
- Reactivity : This compound (C₆H₁₄ClO₃P) contains a chlorine leaving group, making it highly reactive toward nucleophiles like water or alcohols. It is often used to synthesize phosphate esters. The diethylcarbamoylphosphonate’s carbamate group would likely reduce its reactivity compared to the chloridate, limiting its utility in synthesis but improving stability .
Other Carbamoylphosphonates
- Substituent Effects : Evidence from bipyrazole derivatives (e.g., substituent R2 in 3,3’-bipyrazole cores) indicates that bulky groups like diethylcarbamoyl can distort molecular geometry, affecting packing in crystalline states and reactivity. This may translate to differences in solubility or enzyme binding compared to smaller substituents .
Research Findings and Data Tables
Table 1: Physical and Chemical Properties
*Estimated based on structural analogs.
Key Observations:
- Hydrolysis Rates : DFP hydrolyzes rapidly due to its fluorine leaving group, whereas methylphosphonates and carbamoylphosphonates are more stable. The diethylcarbamoyl group’s steric bulk may further slow hydrolysis .
- Enzyme Inhibition : Carbamoylphosphonates are less potent cholinesterase inhibitors than fluorophosphates but may exhibit prolonged action due to slower reactivation of the enzyme-inhibitor complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
